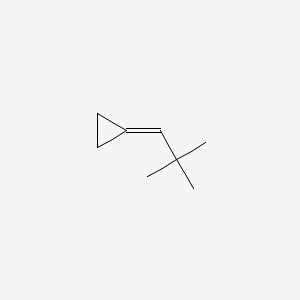

Cyclopropane, (2,2-dimethylpropylidene)-

Description

Cyclopropane, (2,2-dimethylpropylidene)- is a cyclopropane derivative featuring a 2,2-dimethylpropylidene substituent. This substituent consists of a three-carbon chain (propylidene) with a double bond and two methyl groups at the second carbon, resulting in a branched structure. The compound is of interest due to its unique electronic and steric properties, which arise from the combination of the strained cyclopropane ring and the conjugated substituent. Such derivatives are often synthesized via elimination reactions from dichlorocyclopropane precursors under basic conditions, yielding moderate to high purity products .

Cyclopropane derivatives are widely used in organic synthesis and pharmaceuticals, as their strained rings and substituent interactions enable diverse reactivity . The 2,2-dimethylpropylidene group, in particular, may enhance stability or direct reaction pathways due to its steric bulk and electronic effects.

Properties

CAS No. |

39647-71-7 |

|---|---|

Molecular Formula |

C8H14 |

Molecular Weight |

110.20 g/mol |

IUPAC Name |

2,2-dimethylpropylidenecyclopropane |

InChI |

InChI=1S/C8H14/c1-8(2,3)6-7-4-5-7/h6H,4-5H2,1-3H3 |

InChI Key |

JLDHRUIYQYFHAN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C=C1CC1 |

Origin of Product |

United States |

Preparation Methods

Substrate Design and Reaction Mechanism

Starting materials are bicyclic or spiro-fused cyclopentane derivatives functionalized with electron-withdrawing groups (EWGs). For example, ethyl 2-isopropylidene-1-methylcyclopropanecarboxylate undergoes acid-catalyzed rearrangement. The reaction proceeds via concerted-sigmatropic shifts , where steric repulsion between the neopentylidene group and adjacent substituents drives the elimination of a two-carbon fragment (Figure 1).

Key conditions :

Optimization and Limitations

Yields correlate with the steric bulk of substituents; bulky groups (e.g., tert-butyl) enhance ring strain relief but may hinder substrate solubility. Competing pathways, such as-shifts, are suppressed by using non-polar solvents and low temperatures.

Cyclopropanation via Carbene Addition to Alkenes

Transition metal-catalyzed cyclopropanation offers a modular approach. A diazo compound generates a metal-carbene intermediate, which inserts into a neopentylidene-containing alkene to form the cyclopropane ring.

Dirhodium Catalysis

Dirhodium(II) carboxylates (e.g., Rh₂(OAc)₄) catalyze the reaction between ethyl diazoacetate and 2,2-dimethylpropylidene-substituted alkenes:

$$

\text{Alkene} + \text{N}2\text{C(COOEt)}2 \xrightarrow{\text{Rh}2(\text{OAc})4} \text{Cyclopropane} + \text{N}_2 \uparrow

$$

Conditions :

Copper-Mediated Reactions

Copper(I) triflate facilitates carbene transfer to electron-deficient alkenes. For example, reactions with methyl 2,2-dimethylpropylideneacrylate yield cyclopropanes with improved regiocontrol:

$$

\text{Acrylate} + \text{CF}3\text{COOCHN}2 \xrightarrow{\text{CuOTf}} \text{Cyclopropane} + \text{N}_2 \uparrow

$$

Advantages :

Thermal Decomposition of Quaternary Ammonium Salts

Pyrolysis of trimethylcyclopropylammonium hydroxides provides access to cyclopropane derivatives via Hofmann elimination . While originally developed for cyclopropenes, this method adapts to neopentylidene substrates:

Reaction Setup

Heating trimethyl-(2,2-dimethylpropylidene)cyclopropylammonium hydroxide at 300–330°C over platinized clay induces β-hydrogen elimination:

$$

(\text{CH}3)3\text{N}^+(\text{C}3\text{H}5-\text{C}(\text{CH}3)2)\text{OH}^- \xrightarrow{\Delta} \text{Cyclopropane} + (\text{CH}3)3\text{NH} + \text{H}_2\text{O}

$$

Modern Modifications

Replacing clay with mesoporous silica-supported Pd enhances selectivity (72% yield) by minimizing side reactions.

Comparative Analysis of Synthetic Methods

Experimental Optimization Strategies

Solvent Effects

Catalytic Additives

- Bidentate ligands (e.g., 2,2'-bipyridine) enhance Cu(I) catalyst turnover, reducing loading to 2 mol%.

- Brønsted acids (TsOH) accelerate sigmatropic shifts in ring contraction, shortening reaction times from 24 h to 6 h.

Applications and Derivative Synthesis

The neopentylidene group confers stability against ring-opening reactions, making the compound a valuable intermediate:

Chemical Reactions Analysis

Types of Reactions

Cyclopropane, (2,2-dimethylpropylidene)-, can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogens or halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols .

Scientific Research Applications

Cyclopropane, (2,2-dimethylpropylidene)-, has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a model compound for studying cyclopropane chemistry.

Biology: The compound’s derivatives may have biological activity and can be used in the development of pharmaceuticals.

Medicine: Research into its potential medicinal properties is ongoing, with some derivatives showing promise as therapeutic agents.

Industry: The compound can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which cyclopropane, (2,2-dimethylpropylidene)-, exerts its effects involves the formation of highly reactive intermediates, such as carbenes. These intermediates can interact with various molecular targets, leading to the formation of cyclopropane rings. The specific pathways and molecular targets depend on the reaction conditions and the presence of other reactants .

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclopropane Derivatives

Structural and Electronic Properties

Cyclopropane, (2,2-Dimethylpropylidene)-

- Molecular Formula : Likely C₈H₁₂ (based on substituent analysis).

- Substituent : 2,2-Dimethylpropylidene group introduces steric bulk and conjugated π-electrons.

- Reactivity : The substituent’s double bond may stabilize the cyclopropane ring through conjugation, similar to vinyl groups .

Cyclopropane, Isopropylidene (1-Methylethylidene)

- Molecular Formula : C₆H₁₀ .

- Substituent : Isopropylidene (CH(CH₃)₂) lacks conjugation with the cyclopropane ring.

- Reactivity : Less stabilized electronically compared to (2,2-dimethylpropylidene)- derivatives, leading to higher ring strain and susceptibility to addition reactions .

l-Allylidene-2,2-Dimethylcyclopropane

Thermodynamic and Spectral Data

Thermodynamic Stability

- Cyclopropane, (2,2-dimethylpropylidene)-: The substituent’s conjugation may reduce ring strain, as seen in DFT studies of analogous systems .

- Isopropylidene Cyclopropane: Higher ring strain due to lack of conjugation, leading to lower thermal stability .

Spectroscopic Features

- IR Spectroscopy : Cyclopropane rings exhibit characteristic C-H stretching (~3000–3100 cm⁻¹), while the substituent’s double bond shows absorption near 1650 cm⁻¹ .

- NMR : Cyclopropane protons resonate at δ 1.5–2.5 ppm (¹H NMR), with substituent methyl groups appearing as singlets near δ 1.0–1.2 ppm .

Q & A

Q. What are the common synthetic routes for preparing (2,2-dimethylpropylidene)cyclopropane derivatives, and what experimental conditions optimize yield?

Cyclopropanation via carbene insertion or transition-metal-catalyzed reactions is widely used. For example, Simmons–Smith reagents (e.g., ZnEt₂/CH₂I₂) enable cyclopropane ring formation under anhydrous conditions. Optimization requires precise stoichiometric control of the carbene precursor and reaction temperature (typically –10°C to 25°C) to minimize side reactions like dimerization . Alternatively, ring-opening of strained precursors (e.g., brominated cyclopropanes) with nucleophiles can introduce substituents. Solvent polarity (e.g., THF vs. DCM) and steric effects of the nucleophile critically influence regioselectivity .

Q. How can NMR spectroscopy characterize the stereoelectronic environment of (2,2-dimethylpropylidene)cyclopropane derivatives?

H and C NMR are essential for determining substituent orientation and ring strain. The deshielding of cyclopropane carbons (typically δ 10–30 ppm in C NMR) reflects bond angle distortion. For derivatives with electron-withdrawing groups (e.g., halogens), downfield shifts in H NMR (δ 1.5–3.0 ppm) correlate with increased ring strain. 2D techniques (COSY, NOESY) resolve coupling patterns in diastereomeric mixtures .

Q. What are the stability considerations for handling (2,2-dimethylpropylidene)cyclopropane derivatives in air or moisture-sensitive reactions?

Cyclopropane rings are prone to ring-opening via acid-catalyzed mechanisms. Storage under inert gas (Ar/N₂) and use of anhydrous solvents (e.g., distilled THF) are mandatory. Stability tests under varying pH (1–14) and temperature (4–40°C) reveal degradation pathways, with GC-MS monitoring volatile byproducts like alkenes or carbonyl compounds .

Advanced Research Questions

Q. How do DFT calculations elucidate the electronic structure and reactivity of (2,2-dimethylpropylidene)cyclopropane derivatives?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts bond dissociation energies (BDEs) and frontier molecular orbitals. For example, HOMO-LUMO gaps <5 eV indicate high reactivity toward electrophiles. Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions between cyclopropane σ-bonds and substituent π-systems, explaining regioselectivity in cycloadditions .

Q. What mechanistic insights explain the regioselectivity of [5+2] cycloadditions involving (2,2-dimethylpropylidene)cyclopropane?

The reaction proceeds via a stepwise mechanism: initial ring strain relief generates a diradical intermediate, which undergoes orbital-controlled bonding with the dienophile. Electron-donating substituents on the cyclopropane lower the activation barrier (ΔG‡ ~20–25 kcal/mol) by stabilizing the transition state. Kinetic isotope effects (KIEs) and radical trapping experiments validate this pathway .

Q. How can mass spectrometry differentiate isomeric (2,2-dimethylpropylidene)cyclopropane derivatives in complex mixtures?

High-resolution mass spectrometry (HRMS) with electron ionization (EI) at 70 eV generates diagnostic fragment ions. For brominated derivatives, isotopic patterns (e.g., Br/Br ≈ 1:1) confirm molecular formulas. Tandem MS (MS/MS) identifies ring-opening fragments (e.g., m/z 91 for allylic carbocations) and distinguishes regioisomers via collision-induced dissociation (CID) profiles .

Q. What role do (2,2-dimethylpropylidene)cyclopropane moieties play in modulating biological activity, such as enzyme inhibition?

The strained ring acts as a bioisostere for unsaturated bonds, enhancing target binding via induced-fit interactions. For example, cyclopropane-containing analogs of methylenecyclopropylglycine inhibit acetyl-CoA carboxylase, validated by IC₅₀ assays and X-ray crystallography. Metabolic stability studies in liver microsomes (e.g., t₁/₂ > 2 h) confirm resistance to CYP450-mediated oxidation .

Methodological Considerations

Q. What experimental protocols mitigate hazards during large-scale synthesis of (2,2-dimethylpropylidene)cyclopropane derivatives?

Use explosion-proof reactors for exothermic cyclopropanation. Safety Data Sheets (SDS) recommend PPE (nitrile gloves, face shields) and fume hoods to handle volatile intermediates. Continuous flow systems enhance heat dissipation and reduce exposure risks compared to batch processes .

Q. How do solvent effects influence the kinetics of cyclopropane ring-opening reactions?

Polar aprotic solvents (e.g., DMF) stabilize charge-separated transition states, accelerating ring-opening. Kinetic studies via stopped-flow UV-Vis spectroscopy reveal pseudo-first-order rate constants (k ~10⁻³ s⁻¹) in aqueous ethanol. Solvent polarity indices (ET(30)) correlate linearly with activation parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.